Cas no 1361115-22-1 (N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride)

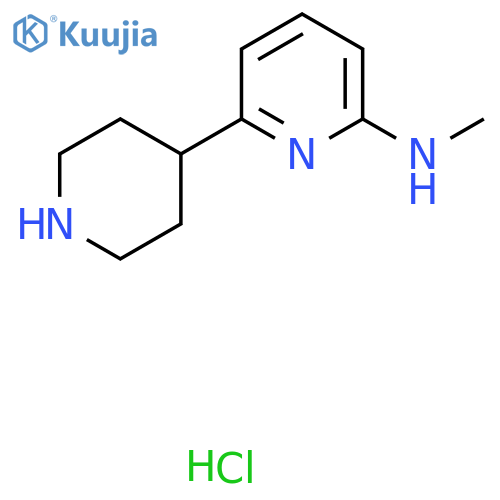

1361115-22-1 structure

商品名:N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride

CAS番号:1361115-22-1

MF:C11H18ClN3

メガワット:227.733721256256

MDL:MFCD21606281

CID:4696985

N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- (1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-methyl-amine hydrochloride

- N-methyl-6-(piperidin-4-yl)pyridin-2-amine hydrochloride

- N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride

-

- MDL: MFCD21606281

- インチ: 1S/C11H17N3.ClH/c1-12-11-4-2-3-10(14-11)9-5-7-13-8-6-9;/h2-4,9,13H,5-8H2,1H3,(H,12,14);1H

- InChIKey: ZTBVFHWTQUINNV-UHFFFAOYSA-N

- ほほえんだ: Cl.N1CCC(C2C=CC=C(NC)N=2)CC1

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 166

- トポロジー分子極性表面積: 37

N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 068370-250mg |

(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-methyl-amine hydrochloride |

1361115-22-1 | 250mg |

$415.00 | 2023-09-08 |

N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

1361115-22-1 (N-Methyl-6-piperidin-4-ylpyridin-2-amine;hydrochloride) 関連製品

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量